Cas no 3804-70-4 ((+)-Columbianetin)

(+)-Columbianetin 化学的及び物理的性質
名前と識別子
-
- columbianetin
- 2H-Furo(2,3-h)-1-benzopyran-2-one, 8,9-dihydro-8-(1-hydroxy-1-methylet hyl)-, (S)-
- (+)-Dihydrooroselol
- [S,(+)]-8,9-Dihydro-8-(1-hydroxy-1-methylethyl)-2H-furo[2,3-h]-1-benzopyran-2-one
- (8S)-8,9-Dihydro-8-(1-hydroxy-1-Methylethyl)-2H-furo[2,3-h]-1-benzopyran-2-one
- (+)-Columbianetin
- 2H-Furo[2,3-h]-1-benzopyran-2-one,8,9-dihydro-8-(1-hydroxy-1-methylethyl)-, (8S)-
- Columbianadin
- (S)-Columbianetin
- (8S)-8-(2-hydroxypropan-2-yl)-8,9-dihydro-2H-furo[2,3-h]chromen-2-one
- (8S)-8,9-dihydro-8-(1-hydroxy-1-methylethyl)-2H-furo[2,3-h]1-benzopyran-2-one
- 2H-Furo[2,3-h]-1-benzopyran-2-one, 8,9-dihydro-8-(1-hydroxy-1-methylethyl)-, (S)-
- 2H-Furo(2,3-h)-1-benzopyran-2-one, 8,9-dihydro-8-(1-hydroxy-1-methylethyl)-, (S)-
- MLS000574835
- YRAQEMCYCSSHJG-NSHDSACASA-N
- HMS2194A09
- BDBM50361393
- A
- SMR000156216
- NCGC00247537-01
- HY-N0363
- 2H-Furo[2,3-h]-1-benzopyran-2-one, 8,9-dihydro-8-(1-hydroxy-1-methylethyl)-, (S)-(+)-
- 8-(1-Hydroxy-1-methylethyl)-8,9-dihydro-2H-furo[2,3-H]chromen-2-one #
- AKOS015896771
- 3804-70-4
- (8S)-8-(2-hydroxypropan-2-yl)-8,9-dihydrofuro[2,3-h]chromen-2-one
- SCHEMBL20356593
- DTXSID401316498
- MS-23487
- Q27225745
- CHEMBL201152
- CHEBI:437678
- C19707
- CS-0008912
- (S)-8-(2-hydroxypropan-2-yl)-8,9-dihydro-2H-furo[2,3-h]chromen-2-one
- (-)-columbianetin
- (8R)-8,9-dihydro-8-(1-hydroxy-1-methylethyl)-2H-furo[2,3-h]1-benzopyran-2-one
- Dihydrooroselol
- DA-52023
-
- MDL: MFCD02259437
- インチ: 1S/C14H14O4/c1-14(2,16)11-7-9-10(17-11)5-3-8-4-6-12(15)18-13(8)9/h3-6,11,16H,7H2,1-2H3/t11-/m0/s1
- InChIKey: YRAQEMCYCSSHJG-NSHDSACASA-N
- ほほえんだ: O1C2C([H])=C([H])C3C([H])=C([H])C(=O)OC=3C=2C([H])([H])[C@@]1([H])C(C([H])([H])[H])(C([H])([H])[H])O[H]
計算された属性
- せいみつぶんしりょう: 246.089209g/mol
- ひょうめんでんか: 0
- XLogP3: 1.9
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 回転可能化学結合数: 1
- どういたいしつりょう: 246.089209g/mol
- 単一同位体質量: 246.089209g/mol
- 水素結合トポロジー分子極性表面積: 55.8Ų
- 重原子数: 18
- 複雑さ: 387
- 同位体原子数: 0
- 原子立体中心数の決定: 1
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 246.26
じっけんとくせい
- 色と性状: White powder
- 密度みつど: 1.334
- ゆうかいてん: No data available
- ふってん: 443.0±45.0 °C at 760 mmHg
- フラッシュポイント: 171.9±22.2 °C
- 屈折率: 1.61
- PSA: 59.67000
- LogP: 1.86740
(+)-Columbianetin セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:説明書で推奨されている条件で製品を保管してください
(+)-Columbianetin 税関データ
- 税関コード:2932999099
- 税関データ:
中国税関番号:
2932999099概要:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
(+)-Columbianetin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0008912-5mg |
(+)-Columbianetin |
3804-70-4 | 99.04% | 5mg |
$178.0 | 2022-04-27 | |
DC Chemicals | DCE-028-10 mg |
Columbianetin |
3804-70-4 | >98%, Standard References Grade | 10mg |
$800.0 | 2022-02-28 | |
ChemScence | CS-0008912-20mg |
(+)-Columbianetin |
3804-70-4 | 99.04% | 20mg |
$514.0 | 2022-04-27 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5S1286-25 mg |
Columbianetin |
3804-70-4 | 99.27% | 25mg |
¥5120.00 | 2022-04-26 | |
TRC | C642500-250mg |
(+)-Columbianetin |
3804-70-4 | 250mg |
$ 7600.00 | 2023-09-08 | ||
1PlusChem | 1P00BYCL-10mg |
2H-Furo(2,3-h)-1-benzopyran-2-one, 8,9-dihydro-8-(1-hydroxy-1-methylet hyl)-, (S)- |
3804-70-4 | 99% | 10mg |
$260.00 | 2024-05-03 | |
A2B Chem LLC | AF56933-20mg |
Columbianetin |
3804-70-4 | 99% | 20mg |
$378.00 | 2024-04-20 | |
TargetMol Chemicals | T5S1286-2mg |
(+)-Columbianetin |
3804-70-4 | 99.85% | 2mg |
¥ 355 | 2024-07-24 | |
TargetMol Chemicals | T5S1286-100mg |
(+)-Columbianetin |
3804-70-4 | 99.85% | 100mg |
¥ 3880 | 2024-07-20 | |
TargetMol Chemicals | T5S1286-5mg |
(+)-Columbianetin |
3804-70-4 | 99.85% | 5mg |
¥ 591 | 2024-07-20 |
(+)-Columbianetin サプライヤー
(+)-Columbianetin 関連文献
-
Xiu-cheng Jiao,Jin Li,Xie-an Yu,Wei Liu,Ji Tian,Jun He,Hua Jin,Xiu-mei Gao,Yan-xu Chang RSC Adv. 2015 5 95882
-
2. Index pages
-
D. Adinarayana,M. Radhakrishniah,J. Rajasekhara Rao,R. Campbell,L. Crombie J. Chem. Soc. C 1971 29
-
Hang Jiang,Yasumasa Hamada Org. Biomol. Chem. 2009 7 4173
-
Xiu-cheng Jiao,Jin Li,Xie-an Yu,Wei Liu,Ji Tian,Jun He,Hua Jin,Xiu-mei Gao,Yan-xu Chang RSC Adv. 2015 5 95882
-
Shuru Bai,Xianhui Li,Zhenzhong Wang,Wei Xiao,Longshan Zhao Anal. Methods 2021 13 5589
-
Kunming Zhang,Guangli Yan,Aihua Zhang,Hui Sun,Xijun Wang RSC Adv. 2017 7 28876
-
Joana L. Rodrigues,Lígia R. Rodrigues Nat. Prod. Rep. 2021 38 869
-
Jagdeep Grover,Sanjay M. Jachak RSC Adv. 2015 5 38892
-
Philip Williams,Analia Sorribas,Melanie-Jayne R. Howes Nat. Prod. Rep. 2011 28 48
(+)-Columbianetinに関する追加情報
Recent Advances in the Study of (+)-Columbianetin (CAS: 3804-70-4): A Promising Compound in Chemical Biology and Medicine
(+)-Columbianetin, a naturally occurring coumarin derivative with the CAS number 3804-70-4, has recently garnered significant attention in the field of chemical biology and medicine due to its diverse pharmacological properties. This research brief synthesizes the latest findings on (+)-Columbianetin, focusing on its biosynthesis, biological activities, and potential therapeutic applications. The compound's unique structural features and mechanisms of action make it a promising candidate for drug development, particularly in areas such as anti-inflammatory, anticancer, and neuroprotective therapies.
Recent studies have elucidated the biosynthetic pathways of (+)-Columbianetin, revealing key enzymatic steps that could be leveraged for scalable production. Advances in synthetic biology and metabolic engineering have enabled the heterologous production of (+)-Columbianetin in microbial hosts, addressing the challenges associated with its extraction from natural sources. These developments are critical for ensuring a sustainable supply of the compound for further research and clinical applications.
In terms of biological activities, (+)-Columbianetin has demonstrated potent anti-inflammatory effects through the modulation of NF-κB and MAPK signaling pathways. Preclinical studies have shown its efficacy in reducing inflammatory markers in models of rheumatoid arthritis and colitis. Additionally, the compound exhibits promising anticancer properties, with mechanisms involving the induction of apoptosis and inhibition of angiogenesis. Recent in vitro and in vivo studies highlight its potential as an adjunct therapy for various cancers, including breast and lung cancer.
The neuroprotective effects of (+)-Columbianetin have also been a focal point of recent research. The compound has been shown to mitigate oxidative stress and neuroinflammation in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Its ability to cross the blood-brain barrier enhances its therapeutic potential, making it a viable candidate for further development in neurology. These findings are supported by robust experimental data, including proteomic and transcriptomic analyses, which provide insights into its molecular targets.
Despite these advancements, challenges remain in the clinical translation of (+)-Columbianetin. Issues such as bioavailability, pharmacokinetics, and long-term safety need to be addressed through comprehensive preclinical and clinical studies. Collaborative efforts between academia and industry are essential to overcome these hurdles and accelerate the development of (+)-Columbianetin-based therapeutics. Future research directions may include the exploration of structural analogs to optimize its pharmacological profile and the integration of nanotechnology for targeted delivery.
In conclusion, (+)-Columbianetin (CAS: 3804-70-4) represents a multifaceted compound with significant potential in chemical biology and medicine. The latest research underscores its therapeutic versatility and lays the groundwork for future investigations. As the scientific community continues to unravel its mechanisms and applications, (+)-Columbianetin is poised to make a substantial impact in drug discovery and development.
3804-70-4 ((+)-Columbianetin) 関連製品
- 483-90-9(Toddalolactone)
- 5058-13-9(Columbianadin)
- 13895-92-6(7H-Furo[3,2-g][1]benzopyran-7-one,2,3-dihydro-9-hydroxy-2-(1-hydroxy-1-methylethyl)-, (2S)-)
- 13849-08-6(S-(+)-Marmesin)
- 23458-02-8(decursinol)
- 23180-65-6((+)-Columbianetin acetate)
- 5875-49-0(Meranzin hydrate)
- 23971-42-8(Meranzin)
- 28095-18-3(Ulopterol)
- 495-32-9(Nodakenetin)

